N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide

Lipophilicity Physicochemical Properties Drug-likeness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide (CAS 392248-28-1, PubChem CID is a synthetic small molecule belonging to the N-benzylbenzamide class, characterized by a 2-benzothiazole substitution on a 4-hydroxyphenyl core linked via an amide bond to a 4-benzylphenyl moiety. Its molecular formula is C27H20N2O2S with a molecular weight of 436.5 g/mol and a computed XLogP3 of 6.4, indicating substantial lipophilicity.

Molecular Formula C27H20N2O2S
Molecular Weight 436.53
CAS No. 392248-28-1
Cat. No. B2635225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide
CAS392248-28-1
Molecular FormulaC27H20N2O2S
Molecular Weight436.53
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C27H20N2O2S/c30-24-15-14-21(17-22(24)27-29-23-8-4-5-9-25(23)32-27)28-26(31)20-12-10-19(11-13-20)16-18-6-2-1-3-7-18/h1-15,17,30H,16H2,(H,28,31)
InChIKeyYNDCJNIYHOWUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide (CAS 392248-28-1): Chemical Identity and Procurement-Relevant Profile


N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide (CAS 392248-28-1, PubChem CID 2329948) is a synthetic small molecule belonging to the N-benzylbenzamide class, characterized by a 2-benzothiazole substitution on a 4-hydroxyphenyl core linked via an amide bond to a 4-benzylphenyl moiety [1]. Its molecular formula is C27H20N2O2S with a molecular weight of 436.5 g/mol and a computed XLogP3 of 6.4, indicating substantial lipophilicity [1]. The compound is cataloged in authoritative chemical databases, including PubChem and ChEMBL (CHEMBL4935251), and has been referenced in patent literature concerning substituted benzothiazole amide derivatives [2]. This structural class is under investigation for diverse biological activities, including antimalarial and kinase-modulatory applications, positioning the compound as a candidate for specialized medicinal chemistry and chemical biology research programs [2].

Why Direct Substitution of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide with Other Benzothiazole Amides Risks Experimental Failure


The biological activity of benzothiazole amide derivatives is exquisitely sensitive to the nature and position of substituents on both the benzothiazole-phenyl and benzamide termini [1][2]. For CAS 392248-28-1, the specific combination of a 2-benzothiazolyl group at the 3-position of the 4-hydroxyphenyl ring and the 4-benzyl substitution on the benzamide carbonyl creates a distinct pharmacophoric pattern. Subtle structural changes, such as repositioning the benzothiazole attachment from the 2-yl to the 6-yl position or removing the benzyl group entirely, are known to drastically alter target engagement profiles [1]. For instance, research on N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A demonstrates that the benzyl moiety is critical for interactions within the allosteric Y-pocket, while the core heterocycle influences binding orientation . Therefore, treating this compound as a fungible member of the benzothiazole amide class is not scientifically justified; its unique substitution architecture dictates a distinct activity cliff and selectivity profile that cannot be extrapolated from structurally related analogs.

Quantitative Differentiation Evidence for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide versus Structural Analogs


Structural Determinant: The 4-Benzylbenzamide Moiety Confers a Distinct Lipophilicity Profile Compared to the Des-Benzyl Analog

The presence of the 4-benzyl substituent on the benzamide ring of CAS 392248-28-1 results in a computed XLogP3 of 6.4, a significant increase in lipophilicity compared to its des-benzyl analog N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide, which has a reported LogP of 4.12 [1]. This ~2.3 log unit difference indicates a >100-fold higher theoretical partition coefficient, which directly impacts membrane permeability, plasma protein binding, and non-specific binding profiles in cellular assays. For allosteric kinase inhibitors in the N-benzylbenzamide class, lipophilic interactions within hydrophobic pockets, such as the Aurora kinase A Y-pocket, are essential for potency .

Lipophilicity Physicochemical Properties Drug-likeness

Regioisomeric Positioning of the Benzothiazole and Hydroxyl Groups Drives Differential Target Engagement

CAS 392248-28-1 bears the 2-benzothiazolyl group ortho to the hydroxyl on the central phenyl ring (3-(benzothiazol-2-yl)-4-hydroxyphenyl). A positional isomer, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide, places the benzothiazole para to the hydroxyl [1]. This seemingly subtle regioisomeric shift alters the intramolecular hydrogen-bonding network and the presentation of the hydrogen bond donor/acceptor pharmacophore. In the structurally related benzoisothiazolone PHOSPHO1 inhibitor series, the position of the hydroxyl group was a critical determinant of both potency and isoform selectivity [2]. Although direct comparative data for these two specific regioisomers is not publicly available, the established SAR in benzothiazole amide patents demonstrates that regioisomers consistently exhibit divergent biological profiles [3].

Regiochemistry Positional Isomerism Structure-Activity Relationship

Antimalarial Screening: Single-Point Activity in Plasmodium falciparum NF54 NanoGlo Assay Defines an Initial Efficacy Benchmark

In a primary screen against the drug-sensitive P. falciparum NF54 strain using a nanoGlo assay format with a 72-hour incubation and a single 2 μM concentration, CAS 392248-28-1 demonstrated measurable but incomplete inhibition of parasite viability . This data point, deposited in ChEMBL under assay CHEMBL4888485, serves as an entry-level efficacy flag for antimalarial drug discovery programs. In contrast, the des-benzyl analog N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide has no reported antimalarial screening data in this assay system, providing a differentiation point for investigators prioritizing compounds with existing, albeit preliminary, parasite-killing evidence. It must be noted that single-point data cannot establish potency (no IC50) and the assay Z-score variability indicates the need for confirmatory dose-response studies.

Antimalarial Plasmodium falciparum Phenotypic Screening

HepG2 Cytotoxicity Counter-Screen: Preliminary Mammalian Cell Safety Data Informs Triage Decisions

A HepG2 cytotoxicity counter-screen, deposited in ChEMBL and retrieved via Chemsrc, shows CAS 392248-28-1 exhibits a range of inhibition values from -24% to +57% across multiple replicate readings at an unspecified concentration . The pronounced Z-score variability (ranging from -10.93 to +2.72) and 'Outside typical range' data validity flags for several data points indicate that these results must be interpreted with caution and may reflect assay interference or solubility limitations rather than genuine cytotoxicity. Critically, the most extreme data point (57% inhibition, Z = -10.93) may represent a true cytotoxic signal that warrants confirmatory testing. The des-benzyl analog lacks any reported HepG2 cytotoxicity data in this ChEMBL assay series, providing no comparative safety baseline.

Cytotoxicity HepG2 Safety Screening

Patent-Documented Utility in Adenosine Receptor Modulation Distinguishes CAS 392248-28-1 from Non-Benzyl Substituted Benzothiazole Amides

CAS 392248-28-1 falls within the generic Markush structure of U.S. Patent 6,727,247, which claims substituted benzothiazole amide derivatives as ligands for adenosine receptors for the treatment of CNS disorders, including Alzheimer's disease, Parkinson's disease, and depression [1]. The patent specifically exemplifies benzothiazole-amide compounds with benzyl-substituted benzamide moieties, suggesting this structural feature is advantageous for adenosine receptor modulation. In contrast, the simpler des-benzyl analog N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]benzamide is commercially available as a screening compound but is not specifically highlighted in this patent family for adenosine receptor activity . This provides a documented, albeit qualitative, differentiation: the benzyl extension is associated with a defined therapeutic target class, whereas the des-benzyl analog lacks this intellectual property anchoring.

Adenosine Receptor CNS Drug Discovery Patent Landscape

Recommended Application Scenarios for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide Based on Differentiated Evidence


Antimalarial Hit-to-Lead Optimization: Starting Point for Benzylbenzamide SAR Expansion

The compound's documented activity in the P. falciparum NF54 nanoGlo assay—despite being single-point and variable—provides a validated entry point for antimalarial drug discovery programs . Research teams can use CAS 392248-28-1 as a scaffold for systematic SAR exploration, modifying the benzyl substituent and benzothiazole core to improve potency and reduce cytotoxicity flags identified in the HepG2 counter-screen. The compound's high lipophilicity (XLogP3 = 6.4) suggests that medicinal chemistry efforts should focus on reducing LogP to improve solubility and metabolic stability while maintaining or enhancing anti-parasitic activity.

Adenosine Receptor Chemical Probe Development: Leveraging Patent-Anchored CNS Pharmacology

The inclusion of this compound within the Markush claims of US 6,727,247 for adenosine receptor modulation makes it a candidate scaffold for developing chemical probes targeting neurological disorders [1]. Investigators focusing on A1 or A2A adenosine receptor pharmacology can procure CAS 392248-28-1 as a starting point for radioligand binding assays and functional cAMP assays, with the patent providing structural context for designing follow-up analogs. The compound's 4-benzylbenzamide moiety, absent in simpler commercial screening compounds, is expected to confer distinct receptor subtype selectivity based on class-level SAR [1].

Kinase Allosteric Inhibitor Design: Applying N-Benzylbenzamide Pharmacophore Lessons

Recent literature demonstrates that N-benzylbenzamide derivatives can function as allosteric inhibitors of Aurora kinase A by binding to the Y-pocket and disrupting the Aurora A-TPX2 interaction . CAS 392248-28-1 shares this core N-benzylbenzamide pharmacophore but extends it with a 2-benzothiazolyl-4-hydroxyphenyl motif that may engage additional binding site residues. Structural biology and computational chemistry groups can evaluate this compound as a scaffold for designing kinase allosteric modulators with potentially improved selectivity profiles compared to ATP-competitive inhibitors .

Physicochemical Comparator in Lipophilicity-Dependent Assay Development

With a computed XLogP3 of 6.4—significantly higher than the des-benzyl analog (LogP 4.12)—CAS 392248-28-1 serves as a high-lipophilicity reference compound for developing and validating assays where non-specific binding, aggregation, or solubility are confounding factors . Assay development groups can use this compound alongside the less lipophilic des-benzyl analog to establish dynamic ranges for promiscuity counterscreens, solubility cutoffs, and PAMPA permeability models. The >100-fold theoretical partition coefficient difference between the two compounds provides a clear window for benchmarking assay sensitivity to compound lipophilicity.

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.